Metoprolol succinate
Overview
Description
Synthesis Analysis
Metoprolol succinate synthesis involves several key steps, starting from 4-(2-methoxyethyl)phenol, followed by an etherification reaction with epichlorohydrin, ammonification with isopropylamine, and finally reacting with succinic acid to obtain metoprolol succinate. This method has been highlighted for its simplicity, environmental friendliness, and high yield, making it suitable for industrial green production (Ku, 2014).
Molecular Structure Analysis
A new polymorphic form of metoprolol succinate, termed Form II, was discovered and characterized by its crystal structure using X-ray diffraction, thermoanalysis, and infrared spectroscopy. This form exhibited a specific diffraction pattern, lower melting temperature, and weaker hydrogen bond effect compared to the previously known Form I, indicating significant differences in thermal properties and solubility between the two forms (Zhou et al., 2017).
Chemical Reactions and Properties
Metoprolol succinate's chemical reactions and properties have been studied extensively, focusing on its synthesis process and the control of impurities. The synthetic routes for four impurities were designed, and their structures were confirmed, highlighting the importance of reaction conditions in optimizing the impurity content below 0.1% in the final product (Jun, 2012).
Physical Properties Analysis
Investigations into the physical properties of metoprolol succinate, such as density, viscosity, and refractive index, provide insights into its molecular interactions in aqueous solutions. These studies, conducted at various concentrations and temperatures, contribute to understanding the drug's physicochemical behavior and interaction mechanisms (Deosarkar & Kalyankar, 2013).
Chemical Properties Analysis
The solubility of metoprolol succinate in various organic solvents was measured, revealing an increase with temperature and differences in solubility among solvents. This study also involved thermodynamic modeling and a hydrogen bonding study, providing a deeper understanding of the solubility behavior and interactions of metoprolol succinate at the molecular level (Shen, Liang, & Lei, 2018).
Scientific Research Applications
1. Cardiovascular Disease Management
Metoprolol succinate, a beta(1)-adrenergic antagonist, is widely recognized for its effectiveness in managing cardiovascular diseases such as hypertension and heart failure. A notable study by Goldstein et al. (1999) highlighted its role in improving left ventricular ejection fraction in heart failure patients, indicating its significant impact on cardiac function. This study also observed a decrease in ventricular ectopic beats during therapy with metoprolol succinate (Goldstein et al., 1999).
2. Hypertension in Pediatric Patients
Research by Batisky et al. (2007) explored the efficacy and safety of extended-release metoprolol succinate in managing hypertension in children aged 6 to 16 years. The study found that metoprolol significantly reduced systolic and diastolic blood pressure at certain dosages, highlighting its potential as an effective treatment for pediatric hypertension (Batisky et al., 2007).
3. Combination Therapies
The combination of metoprolol succinate with other drugs, such as diuretics, for hypertension treatment is an area of ongoing research. A study by Papadopoulos and Papademetriou (2009) reviewed the pharmacokinetic and pharmacodynamic properties of metoprolol succinate, particularly in combination with diuretics, for hypertension management. This combination approach offers a more comprehensive treatment strategy for hypertension (Papadopoulos & Papademetriou, 2009).
4. Metabolomic Profiling
In a 2020 study, Brocker et al. utilized metabolomic profiling to investigate the effects of metoprolol succinate treatment for hypertension. The study provided insights into the metabolites associated with metoprolol effectiveness, revealing its impact on the microbiome-derived metabolites (Brocker et al., 2020).
5. Hemodynamic Effects
A study conducted by Kukin et al. (2000) compared the hemodynamic effects of metoprolol succinate with metoprolol tartrate in congestive heart failure patients. The results indicated that both forms of metoprolol produced similar beneficial effects on cardiac function, offering valuable insights into the drug’s hemodynamic properties (Kukin et al., 2000).
Safety And Hazards
Metoprolol succinate may cause changes in blood sugar levels. Also, this medicine may cover up the symptoms of low blood sugar (including fast heartbeat) and increase the risk for serious or prolonged hypoglycemia (low blood sugar) . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
If angina markedly worsens or acute coronary insufficiency develops, metoprolol succinate extended-release tablet administration should be reinstated promptly, at least temporarily, and other measures appropriate for the management of unstable angina should be taken . If treatment is to be discontinued, reduce the dosage gradually over a period of 1 to 2 weeks .
properties
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
Record name | Metoprolol succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metoprolol succinate | |
CAS RN |
98418-47-4 | |
Record name | Metoprolol succinate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoprolol succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOPROLOL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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